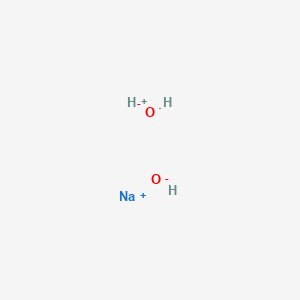

sodium;hydron;dihydroxide

Description

Properties

IUPAC Name |

sodium;hydron;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.2H2O/h;2*1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJWASZNUJCEKT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[OH-].[OH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[H+].[OH-].[OH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

58.012 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;hydron;dihydroxide involves multiple steps, each requiring specific reaction conditions. The synthetic routes typically include:

Initial Formation: The initial step involves the formation of the core structure through a series of condensation reactions.

Functional Group Modifications:

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

sodium;hydron;dihydroxide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride, leading to the formation of different products.

Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, ethanol as a solvent.

Substitution: Halogens (chlorine, bromine), alkyl halides, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

sodium;hydron;dihydroxide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of sodium;hydron;dihydroxide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Sodium Hydride (NaH)

Sodium hydride (NaH) is a highly reactive inorganic compound composed of sodium cations (Na⁺) and hydride anions (H⁻). It has a molecular weight of 24.0 g/mol and crystallizes in a cubic structure similar to NaCl . NaH is a strong reducing agent and base, widely used in organic synthesis to deprotonate weak acids like alcohols, phenols, and thiols . It reacts violently with water, producing hydrogen gas (H₂) and sodium hydroxide (NaOH): $$ \text{NaH} + \text{H}2\text{O} \rightarrow \text{NaOH} + \text{H}2 \uparrow $$

Due to its pyrophoric nature, NaH is typically stored in mineral oil dispersions (60% by weight) for safe handling .

Sodium Hydroxide (NaOH)

Sodium hydroxide (NaOH), also known as caustic soda, is a strong alkaline compound with the formula NaOH (molecular weight: 40.0 g/mol). It is highly soluble in water, releasing hydroxide ions (OH⁻) and heat. NaOH is industrially significant, used in soap manufacturing, petroleum refining, and pH regulation . Its production involves electrolysis of sodium chloride (NaCl) solutions.

Comparison with Similar Compounds

Sodium Hydride (NaH) vs. Other Metal Hydrides

Table 1: Properties of Sodium Hydride vs. Lithium Hydride (LiH) and Potassium Hydride (KH)

Key Findings :

Sodium Hydroxide (NaOH) vs. Other Metal Hydroxides

Table 2: Comparison of NaOH with Potassium Hydroxide (KOH) and Lithium Hydroxide (LiOH)

Key Findings :

- NaOH and KOH share similar alkalinity (pH \sim14) but differ in solubility and melting points. KOH is preferred in biodiesel production due to better solubility in alcohols .

Unique Synergies in the NaH-NaOH System

The NaH-NaOH composite exhibits unique hydrogen storage properties. At 170–380°C, NaOH and NaH form a cubic solid solution (Na-H-OH phase), enabling reversible H₂ release through intra-phase H⁺–H⁻ interactions .

Q & A

Q. What are the recommended safety protocols for handling sodium hydroxide in laboratory settings, and how do they align with current hazard communication standards?

Sodium hydroxide (NaOH) poses significant risks, including severe skin/eye corrosion and respiratory irritation. Researchers must:

- Use engineering controls (e.g., fume hoods) to maintain airborne concentrations below exposure limits .

- Implement emergency measures (eye wash stations, showers) and enforce strict hygiene practices (e.g., no eating in labs, decontamination of clothing) .

- Adhere to Globally Harmonized System (GHS) labeling, including CAS 1310-73-2 and hazard classifications .

Q. What are the established methods for synthesizing sodium hydroxide, and how do reaction conditions influence yield and purity?

NaOH is typically produced via electrolysis of sodium chloride (chlor-alkali process). Key factors include:

- Current density and temperature : Higher currents increase production rates but may introduce impurities .

- Membrane quality : Advanced ion-exchange membranes improve NaOH purity (>99%) by reducing chlorine contamination .

- Post-synthesis, titration with standardized HCl and pH/conductivity measurements validate concentration .

Q. How should researchers design experiments to study the reactivity of sodium hydroxide with amphoteric metals like aluminum or zinc?

Example methodology for aluminum:

- Control variables : Temperature (25–80°C), NaOH concentration (1–10 M), and reaction time .

- Data collection : Measure hydrogen gas evolution via gas chromatography or displacement methods .

- Product analysis : Use XRD to identify sodium aluminate (NaAlO₂) and FTIR to confirm structural changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms of sodium hydroxide with silicon under varying temperatures?

Discrepancies in Si + NaOH reactions (e.g., Na₂SiO₃ vs. Na₄SiO₄ formation) require:

- Controlled replication : Systematically vary temperature (20–100°C) and NaOH concentration (5–20 M) while monitoring intermediates via Raman spectroscopy .

- Computational modeling : Use density functional theory (DFT) to predict thermodynamically favored products under specific conditions .

- Meta-analysis : Cross-reference historical data with modern techniques to identify measurement artifacts (e.g., outdated purity standards) .

Q. What methodologies are recommended for characterizing sodium hydroxide solutions in biopharmaceutical applications to ensure reproducibility?

For cell culture or buffer preparation:

- Standardization : Use certified reference materials (e.g., 32% NaOH for nitrogen determination) and validate with Karl Fischer titration for water content .

- Stability testing : Monitor pH drift over time using NIST-traceable electrodes and assess particulate contamination via dynamic light scattering .

- Documentation : Follow journal guidelines (e.g., Beilstein Journal) to detail preparation steps, storage conditions, and calibration protocols .

Q. What strategies can be employed to analyze conflicting data on the environmental stability of sodium hydroxide in aqueous systems?

Conflicting reports on NaOH degradation in water may arise from ionic strength or CO₂ absorption. Researchers should:

- Isolate variables : Conduct experiments under inert atmospheres (e.g., argon) to exclude CO₂ interference .

- Long-term monitoring : Use ion chromatography to track carbonate (CO₃²⁻) formation and correlate with pH changes .

- Comparative studies : Contrast laboratory-grade NaOH with industrial samples to assess impurity impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.